8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound featuring a fused heterocyclic structure. This compound is part of the imidazo[2,1-f]purine family, which is known for its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of action
The compound “8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione” is a purine derivative. Purine derivatives are known to interact with various targets in the body, including enzymes, receptors, and transporters involved in cellular signaling .
Mode of action
As a purine derivative, this compound might interact with its targets by mimicking the natural purine bases (adenine and guanine), which are integral parts of DNA, RNA, and ATP .
Biochemical pathways
Depending on its specific targets, this compound could potentially affect various biochemical pathways. For instance, if it targets enzymes involved in DNA synthesis, it could affect cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and formulation. As a purine derivative, this compound might have good solubility in water, which could potentially enhance its bioavailability .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and the pathways they are involved in. For instance, if it inhibits an enzyme required for DNA synthesis, it could potentially halt cell proliferation .
Action environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the imidazo[2,1-f]purine family, such as:
- 8-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- 8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Uniqueness
What sets 8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione apart is its unique structural features and specific biological activities.
Properties
IUPAC Name |
6-(3,5-dimethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-5-6-7-8-9-10-28-21(29)19-20(25(4)23(28)30)24-22-26(11-12-27(19)22)18-14-16(2)13-17(3)15-18/h13-15H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWZXJFQQFGSOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=CC(=C4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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